molecular formula C9H5ClN2O3 B15254627 6-Chloro-2-(furan-2-YL)pyrimidine-4-carboxylic acid

6-Chloro-2-(furan-2-YL)pyrimidine-4-carboxylic acid

Cat. No.: B15254627
M. Wt: 224.60 g/mol
InChI Key: GPDRSCHCIUJGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(furan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both a pyrimidine ring and a furan ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(furan-2-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylamine with chloroacetic acid, followed by cyclization with formamide . The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(furan-2-yl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-2-(furan-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(furan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets within cells. It can inhibit the activity of certain enzymes or interfere with the replication of genetic material in pathogens. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(furan-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both a chloro group and a furan ring, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

6-chloro-2-(furan-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H5ClN2O3/c10-7-4-5(9(13)14)11-8(12-7)6-2-1-3-15-6/h1-4H,(H,13,14)

InChI Key

GPDRSCHCIUJGSI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=CC(=N2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.